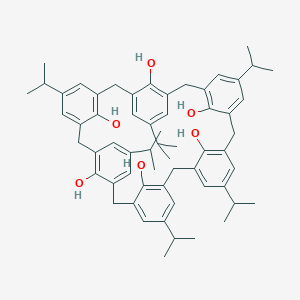

p-Isopropylcalix-6-arene

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 634597. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

5,11,17,23,29,35-hexa(propan-2-yl)heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(36),3,5,7(42),9,11,13(41),15,17,19(40),21(39),22,24,27(38),28,30,33(37),34-octadecaene-37,38,39,40,41,42-hexol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H72O6/c1-31(2)37-13-43-25-45-15-38(32(3)4)17-47(56(45)62)27-49-19-40(34(7)8)21-51(58(49)64)29-53-23-42(36(11)12)24-54(60(53)66)30-52-22-41(35(9)10)20-50(59(52)65)28-48-18-39(33(5)6)16-46(57(48)63)26-44(14-37)55(43)61/h13-24,31-36,61-66H,25-30H2,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUYWXTRCNXGJSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=CC(=CC(=C5O)CC6=C(C(=CC(=C6)C(C)C)CC7=C(C(=CC(=C7)C(C)C)C2)O)O)C(C)C)C(C)C)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H72O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

889.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104789-79-9 | |

| Record name | NSC 634597 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104789799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P-ISOPROPYLCALIX-6-ARENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SBN41G8CTO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of p-Isopropylcalixarene

An In-depth Technical Guide to the Synthesis of p-Isopropylcalix[1]arene

This guide provides a comprehensive technical overview for the synthesis of p-isopropylcalix[1]arene, a macrocyclic compound of significant interest in supramolecular chemistry. Intended for researchers, scientists, and professionals in drug development, this document details a robust synthetic protocol, explores the underlying reaction mechanism, and outlines effective purification and characterization strategies. The methodologies presented are grounded in established chemical principles and supported by authoritative literature, ensuring scientific integrity and practical applicability.

Introduction to Calixarenes: A Versatile Molecular Scaffold

Calixarenes are a class of macrocyclic compounds formed from the condensation of a phenol derivative and an aldehyde.[2] Their name is derived from the Greek word "calix," meaning chalice or vase, which aptly describes their three-dimensional basket-like shape. This unique topology, featuring a hydrophobic cavity and modifiable upper and lower rims, makes them exceptional host molecules in host-guest chemistry.[2] The size of the macrocycle, denoted by the 'n' in calix[n]arene, is determined by the number of phenolic units incorporated into the ring.

The p-substituted calixarenes, such as p-isopropylcalix[1]arene, are of particular interest due to the influence of the p-alkyl group on their solubility and complexation properties. The isopropyl group, while providing hydrophobicity, is less sterically demanding than the more commonly used tert-butyl group, potentially offering nuanced effects on guest binding and self-assembly behavior. The synthesis of these macrocycles can be challenging, often resulting in a mixture of cyclic and linear oligomers.[3] However, with carefully controlled reaction conditions, the desired calix[1]arene can be obtained in good yield.

Synthesis of p-Isopropylcalix[1]arene: A Step-by-Step Protocol

The synthesis of p-isopropylcalix[1]arene is achieved through a base-catalyzed condensation reaction between p-isopropylphenol and formaldehyde. The following protocol is adapted from the well-established procedure for the synthesis of p-tert-butylcalix[1]arene and is designed to be a self-validating system with clear checkpoints for success.[4]

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| p-Isopropylphenol | C₉H₁₂O | 136.19 | 100 g | 0.734 |

| Formaldehyde (37% aq. soln.) | CH₂O | 30.03 | 149 mL | ~1.99 |

| Potassium Hydroxide (85%) | KOH | 56.11 | 16.5 g | ~0.250 |

| Xylene | C₈H₁₀ | 106.16 | 1 L | - |

| Chloroform | CHCl₃ | 119.38 | 2.75 L | - |

| Acetone | C₃H₆O | 58.08 | 1 L | - |

| Hydrochloric Acid (1 N) | HCl | 36.46 | 800 mL | - |

| Magnesium Sulfate (anhydrous) | MgSO₄ | 120.37 | As needed | - |

Experimental Procedure

-

Initial Reaction Setup: In a 2-liter, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser, add 100 g (0.734 mol) of p-isopropylphenol, 149 mL of 37% aqueous formaldehyde solution (~1.99 mol of formaldehyde), and 16.5 g (~0.250 mol) of potassium hydroxide pellets.

-

Causality: The molar ratio of phenol to formaldehyde to base is critical. An excess of formaldehyde drives the reaction towards the formation of hydroxymethylphenols, the precursors to the linear oligomers. The base acts as a catalyst for both the initial hydroxymethylation and the subsequent condensation steps.

-

-

Formation of the Precursor: Begin stirring the mixture and gently heat it. After approximately 15 minutes, introduce a brisk stream of nitrogen across the reaction mixture, exiting through the condenser. Continue heating and stirring for 2 hours.

-

Observation: The initially clear solution will turn a bright lemon yellow. As water is removed via the Dean-Stark trap, the reaction mixture will thicken into a golden-yellow, taffy-like consistency. Some frothing may occur.

-

-

Cyclization: Add 1 L of xylene to the flask to dissolve the semi-solid mass, resulting in a yellow solution. Rapidly bring the solution to reflux.

-

Observation: After about 30 minutes of reflux, a precipitate will begin to form, and the color of the reaction mixture will change from yellow to orange.

-

Causality: The high temperature of the refluxing xylene provides the necessary energy for the intramolecular cyclization of the linear oligomers to form the calixarene macrocycle. The choice of a high-boiling, non-polar solvent like xylene is crucial for this step.

-

-

Isolation of the Crude Product: Continue refluxing for 3 hours. After this period, remove the heating mantle and allow the mixture to cool to room temperature. Filter the precipitate and wash it with xylene. Dry the collected solid on a Büchner funnel to yield the crude p-isopropylcalix[1]arene.

Purification of p-Isopropylcalix[1]arene

The crude product will likely contain some linear oligomers and other cyclic byproducts. A multi-step purification process is necessary to obtain the pure calix[1]arene.

-

Acid Wash: Powder the crude product and place it in an Erlenmeyer flask. Add 2.5 L of chloroform and stir. The product may not completely dissolve. Add 800 mL of 1 N hydrochloric acid and continue stirring.

-

Causality: The acid wash neutralizes any remaining base and helps to break up any aggregates, facilitating the dissolution of the calixarene in the organic solvent.

-

Observation: The solution will turn from yellow to light orange.

-

-

Extraction: After stirring for 10-15 minutes, transfer the mixture to a separatory funnel. Separate the chloroform layer. Extract the aqueous layer with an additional 250 mL of chloroform. Combine the chloroform extracts, wash once with water, and dry over anhydrous magnesium sulfate.

-

Recrystallization: Filter to remove the magnesium sulfate. Concentrate the chloroform solution to approximately 1 L by boiling. Add 1 L of hot acetone to the boiling chloroform solution.

-

Causality: The addition of a less-polar solvent (acetone) to the chloroform solution reduces the solubility of the p-isopropylcalix[1]arene, inducing crystallization. This is a critical step for obtaining a high-purity product. The slow cooling of the solution allows for the formation of well-defined crystals.

-

Observation: A white powder will precipitate out of the solution upon cooling.

-

-

Final Product: Allow the mixture to cool to room temperature and then filter to collect the purified p-isopropylcalix[1]arene.

Reaction Mechanism

The formation of p-isopropylcalix[1]arene proceeds through a base-catalyzed hydroxymethylation and subsequent condensation of p-isopropylphenol and formaldehyde. The mechanism can be broken down into two main stages: the formation of linear oligomers and the cyclization to form the calixarene.

Figure 1: A simplified representation of the reaction mechanism for the synthesis of p-isopropylcalix[1]arene.

-

Formation of Linear Oligomers: The reaction is initiated by the deprotonation of p-isopropylphenol by the base (e.g., KOH) to form the more nucleophilic phenoxide ion. This phenoxide ion then attacks the electrophilic carbon of formaldehyde in a nucleophilic addition reaction to form a hydroxymethylphenol. Under the reaction conditions, the hydroxymethylphenol can eliminate water to form a highly reactive quinone methide intermediate. This intermediate is then attacked by another phenoxide ion, leading to the formation of a methylene-bridged dimer. This process repeats to form linear oligomers of varying lengths.

-

Cyclization: The linear hexamer, held in a pseudo-cyclic conformation by intramolecular hydrogen bonding, undergoes a final intramolecular condensation to form the cyclic p-isopropylcalix[1]arene. The high temperature provided by the refluxing xylene is crucial to overcome the activation energy for this cyclization step.

Characterization of p-Isopropylcalix[1]arene

Thorough characterization is essential to confirm the identity and purity of the synthesized product. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is a key tool for confirming the structure. Expected signals include:

-

A singlet for the hydroxyl protons (OH), typically in the range of δ 9-11 ppm.

-

A singlet for the aromatic protons (Ar-H), usually around δ 7.0-7.5 ppm.

-

A singlet for the methylene bridge protons (Ar-CH₂-Ar), which often appears around δ 3.5-4.5 ppm.

-

Signals corresponding to the isopropyl group: a septet for the methine proton (CH) and a doublet for the methyl protons (CH₃).

-

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, the methylene bridge carbons, and the carbons of the isopropyl group.

Mass Spectrometry (MS)

Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry can be used to determine the molecular weight of the p-isopropylcalix[1]arene. The expected monoisotopic mass for C₆₀H₇₂O₆ is approximately 888.538 g/mol . Adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) are often observed.

Melting Point

Pure p-alkylcalix[1]arenes typically have high melting points. The melting point of the synthesized p-isopropylcalix[1]arene should be determined and compared to literature values if available. A sharp melting point is indicative of high purity.

Experimental Workflow and Logic

The synthesis of p-isopropylcalix[1]arene is a multi-step process that requires careful control of reaction conditions to achieve a good yield of the desired product. The following diagram illustrates the logical flow of the experimental procedure.

Figure 2: A flowchart illustrating the key stages in the synthesis and purification of p-isopropylcalix[1]arene.

Conclusion

This guide has provided a detailed and technically grounded protocol for the synthesis of p-isopropylcalix[1]arene. By understanding the underlying chemical principles and carefully following the outlined procedures, researchers can reliably produce this valuable macrocyclic compound. The successful synthesis and purification of p-isopropylcalix[1]arene opens up avenues for its application in various fields, including the development of novel sensors, separation agents, and drug delivery systems. The provided characterization methods serve as a robust framework for validating the identity and purity of the final product, ensuring the integrity of subsequent research.

References

- Gutsche, C. D. Calixarenes. Royal Society of Chemistry, 1989.

-

Gutsche, C. D.; Dhawan, B.; Leonis, M.; Stewart, D. p-tert-BUTYLCALIX[1]ARENE. Org. Synth.1990 , 68, 238.

-

Asfari, Z.; Vicens, J. Preparation of Series of Calix[1]arenes and Calix[5]arenes derived from p-n-alkylphenols. Tetrahedron Lett.1988 , 29 (22), 2659–2660.

-

Shinkai, S.; Mori, S.; Tsubaki, T.; Sone, T.; Manabe, O. New Water-Soluble Host Molecules Derived from Calix[1]arene. Tetrahedron Lett.1984 , 25 (46), 5315–5318.

-

Reinhoudt, D. N.; Dijkstra, P. J.; van Hoorn, W. P.; van de Vondervoort, P. J. M.; van der Maas, J. H. Procedures for the selective alkylation of calix[1]arenes at the lower rim. J. Org. Chem.1991 , 56 (25), 6859–6868.

- Parveen, S.; Khan, A. Y. Lower-Rim Substituted Calixarenes and Their Applications. J. Incl. Phenom. Macrocycl. Chem.2010, 68 (1-2), 1–21.

- Zadmard, R.; Hokmabadi, F.; Jalali, M.; Akbarzadeh, A. Recent progress to construct calixarene-based polymers using covalent bonds: synthesis and applications. RSC Adv.2020, 10 (54), 32429–32454.

-

Molecules. Thermodynamic Study of the Complexation of p-Isopropylcalix[1]arene with Cs+ Cation in Dimethylsulfoxide-Acetonitrile Binary Media. [Link]

- Schalley, C. A.; Lützen, A.; Vögtle, F. Investigating Molecular Recognition by Mass Spectrometry: Characterization of Calixarene-Based Self-Assembling Capsule Hosts with Charged Guests. J. Am. Chem. Soc.1999, 121 (19), 4568–4579.

-

PubChem. 4-Isopropylphenol. [Link]

Sources

- 1. Lower-Rim Substituted Calixarenes and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent progress to construct calixarene-based polymers using covalent bonds: synthesis and applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05707J [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. mdpi.com [mdpi.com]

Structure Elucidation of p-Isopropylcalixarene: A Multi-Technique Approach to Definitive Characterization

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the unambiguous structure elucidation of p-Isopropylcalixarene, a macrocyclic compound of significant interest in supramolecular chemistry and host-guest systems. Moving beyond a simple recitation of methods, this document details the strategic application of mass spectrometry, nuclear magnetic resonance spectroscopy, and single-crystal X-ray diffraction. We explore the causality behind the selection of each technique, presenting them as a logical, self-validating workflow that progresses from the confirmation of elemental composition to the definitive determination of three-dimensional solid-state architecture. This guide is intended for researchers who require a robust and verifiable understanding of their synthesized materials, ensuring the scientific integrity necessary for applications in materials science and drug development.

Introduction: The Imperative for Rigorous Characterization

Calixarenes are a class of macrocyclic molecules formed from the condensation of phenols and formaldehyde. Their defining feature is a "cup-like" shape, which endows them with the ability to act as host molecules for a variety of ions and neutral guest molecules. p-Isopropylcalixarene, composed of six isopropyl-substituted phenol units linked by methylene bridges, presents a larger, more flexible cavity than its smaller calixarene counterpart, making it a compelling candidate for complexation studies and as a scaffold in drug delivery.

However, the utility of any calixarene is predicated on a precise understanding of its structure. The synthetic process can potentially yield a mixture of cyclic oligomers or improperly formed structures. Furthermore, the inherent conformational flexibility of the calixarene macrocycle means that its three-dimensional shape is not fixed. Therefore, a multi-faceted analytical approach is not merely recommended; it is essential for validating the identity, connectivity, and spatial arrangement of the molecule. This guide outlines a systematic workflow designed to provide an unassailable structural proof.

Part 1: Verification of Mass and Covalent Structure

The foundational step in characterizing any newly synthesized compound is to confirm that it has the correct molecular formula and that its atoms are connected in the predicted manner. For this, mass spectrometry and NMR spectroscopy are the primary tools.

Mass Spectrometry: Confirming Molecular Identity

Expertise & Experience: The first question to answer is: "Did the reaction produce a molecule of the expected mass?" Mass spectrometry directly measures the mass-to-charge ratio (m/z) of ions. For a large, cyclic molecule like p-Isopropylcalix[1]arene, which is held together by covalent bonds, we must use a "soft" ionization technique. Aggressive ionization methods would fragment the molecule, complicating the spectrum and obscuring the primary molecular ion peak. Electrospray Ionization (ESI) is an ideal choice as it gently transfers molecules from solution to the gas phase as intact ions, typically by adding a proton ([M+H]⁺) or another cation like sodium ([M+Na]⁺).

Trustworthiness: The molecular formula of p-Isopropylcalix[1]arene is C₆₀H₇₂O₆, corresponding to a monoisotopic mass of 888.533 g/mol .[2] The presence of a prominent peak at or near the expected m/z value for the protonated or sodiated adduct is the first piece of evidence for a successful synthesis. High-resolution mass spectrometry (HRMS) can provide mass accuracy to within a few parts per million (ppm), allowing for the confident determination of the elemental composition and distinguishing the target compound from other potential byproducts with similar nominal masses.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Dissolve a small amount (~0.1 mg) of the purified p-Isopropylcalix[1]arene in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of ~10 µg/mL. A trace amount of sodium acetate may be added to promote the formation of the [M+Na]⁺ adduct, which is often more stable and easier to detect.

-

Instrument Setup: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization Parameters: Use a positive ion mode. Set the capillary voltage, cone voltage, and desolvation gas temperature to values optimized for non-covalent complexes to ensure gentle ionization.

-

Data Acquisition: Acquire the mass spectrum over a range that includes the expected m/z values (e.g., m/z 800-1000).

Data Presentation: Expected Mass Spectrometry Data

| Species | Molecular Formula | Calculated m/z | Observed m/z (Example) |

|---|---|---|---|

| [M+H]⁺ | [C₆₀H₇₃O₆]⁺ | 889.540 | ~889.5 |

| [M+Na]⁺ | [C₆₀H₇₂O₆Na]⁺ | 911.522 | ~911.5 |

| [M+K]⁺ | [C₆₀H₇₂O₆K]⁺ | 927.496 | ~927.5 |

NMR Spectroscopy: Mapping the Covalent Framework

Expertise & Experience: While MS confirms the mass, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of each atom, confirming the connectivity of the phenol and isopropyl units through the methylene bridges. For a molecule like p-Isopropylcalix[1]arene, both ¹H and ¹³C NMR are indispensable. At room temperature, the calixarene is often conformationally mobile, meaning the phenol rings can flip through the annulus. This rapid motion averages the magnetic environments, leading to a deceptively simple spectrum that is nonetheless powerful for confirming the basic repeating structure.

¹H NMR Spectroscopy: Proton Environments

-

Rationale: The ¹H NMR spectrum should display four key sets of signals corresponding to the four types of protons in the repeating unit. The integration (area under the peak) of these signals should be in a 2:2:1:6 ratio, corresponding to the number of protons of each type.

-

Expected Signals:

-

Ar-H: The aromatic protons on the calixarene rings. Due to conformational averaging, these often appear as a sharp singlet.

-

Ar-CH₂-Ar: The methylene bridge protons. Rapid averaging makes these protons equivalent, typically resulting in a singlet.

-

-CH(CH₃)₂: The methine proton of the isopropyl group, which appears as a septet due to coupling with the six adjacent methyl protons.

-

-CH(CH₃)₂: The methyl protons of the isopropyl group, appearing as a doublet due to coupling with the single methine proton.

-

¹³C NMR Spectroscopy: Carbon Skeleton Symmetry

-

Rationale: The number of unique signals in the ¹³C NMR spectrum is a direct indicator of the molecule's symmetry in solution. For a highly symmetric, conformationally averaged p-Isopropylcalix[1]arene, we expect a minimal number of signals, confirming that all six repeating units are chemically equivalent.

-

Expected Signals: Four signals for the aromatic carbons, one for the methylene bridge carbon (Ar-C H₂-Ar), and two for the isopropyl group carbons (C H and C H₃). A signal around δ 31-37 ppm is characteristic of the bridging methylene carbons in calixarenes.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure the spectral width covers the expected chemical shift range (approx. 0-10 ppm).

-

¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. This requires a longer acquisition time than the ¹H spectrum due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Data Presentation: Typical NMR Chemical Shifts (in CDCl₃)

| Group | ¹H NMR (δ, ppm) | Multiplicity | ¹³C NMR (δ, ppm) |

|---|---|---|---|

| Ar-H | ~7.0 | Singlet | ~145, ~133, ~128, ~126 |

| Ar-CH₂-Ar | ~3.8 | Singlet | ~34 |

| -CH (CH₃)₂ | ~3.1 | Septet | ~32 |

| -CH(CH₃ )₂ | ~1.2 | Doublet | ~24 |

Visualization: Chemical Structure of p-Isopropylcalix[1]arene ```dot graph p_Isopropylcalix_6_arene { layout="neato"; node [shape=plaintext, fontname="sans-serif", fontsize=10]; edge [color="#202124"];

// Define nodes for the repeating unit C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; OH1 [label="OH"]; CH2_12 [label="CH₂"]; C_iso_1 [label="C"]; CH_iso_1 [label="CH"]; CH3_iso_1a [label="CH₃"]; CH3_iso_1b [label="CH₃"];

// Position nodes to form a hexagon C1 [pos="0,2!"]; C2 [pos="1.73,1!"]; C3 [pos="1.73,-1!"]; C4 [pos="0,-2!"]; C5 [pos="-1.73,-1!"]; C6 [pos="-1.73,1!"];

// Connect the aromatic rings with methylene bridges C1 -- CH2_12 [len=0.5]; CH2_12 -- C2 [len=0.5]; // ... (Implied connections for all 6 units)

// Add substituents C1 -- OH1 [len=0.5]; C4 -- C_iso_1 [len=0.5]; C_iso_1 -- CH_iso_1 [len=0.3]; CH_iso_1 -- CH3_iso_1a [len=0.3]; CH_iso_1 -- CH3_iso_1b [len=0.3];

label="p-Isopropylcalix[6]arene Repeating Unit"; fontsize=12; }

Caption: A systematic workflow for the definitive structure elucidation of a macrocycle.

Conclusion

The structure elucidation of p-Isopropylcalixa[1]rene is a clear example of the necessity of a synergistic, multi-technique analytical approach. Mass spectrometry provides the initial, fundamental confirmation of molecular weight. NMR spectroscopy builds upon this by verifying the covalent framework and offering critical insights into the molecule's symmetry and dynamic behavior in solution. Finally, single-crystal X-ray diffraction delivers the ultimate, high-resolution picture of the three-dimensional architecture in the solid state. Only by integrating the findings from all three techniques can a researcher be fully confident in the structure of their material. This level of rigor is the bedrock upon which reliable and reproducible science is built, particularly in fields like drug development and advanced materials, where function is inextricably linked to form.

References

-

Neri, P., et al. (1993). Conformational isomerism of calixa[1]renes: isolation of two conformational isomers of the 1,2-bis(p-tert-butylbenzyl) ether of p-tert-butylcalixa[1]rene. The Journal of Organic Chemistry. Available at: [Link]

-

Global Substance Registration System. (n.d.). P-ISOPROPYLCALIX-6-ARENE. Available at: [Link]

-

ResearchGate. (n.d.). Conformations of calixa[1]rene: cone, a partial cone, [(1,2), (1,3),.... Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Info. Available at: [Link]

-

Sikorski, A., et al. (n.d.). Association Complexes of Calixa[1]renes with Amino Acids Explained by Energy-Partitioning Methods. PMC - NIH. Available at: [Link]

-

Neri, P., & Pappalardo, S. (1993). Isolation of two conformational isomers of the 1,2-bis(p-tert-butylbenzyl) ether of p-tert-butylcalixa[1]rene. The Journal of Organic Chemistry. Available at: [Link]

-

de Mendoza, J., et al. (1997). Synthesis and conformational properties of calixa[1]renes bridged on the lower rim: self-anchored rotaxanes. Journal of the American Chemical Society. Available at: [Link]

-

ResearchGate. (n.d.). Chemical structure of p-isopropylcalixa[1]rene. Available at: [Link]

-

PubChem. (n.d.). Calix(6)arene. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (n.d.). Single crystal X-ray structures of compound 6. Available at: [Link]

-

Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]

-

MDPI. (2024). The Preparation and Crystal Structures of Octaoxoketocalixarene Derivatives: The Ketocalixarene Counterparts of the Largest “Major” Calixarene. Molecules. Available at: [Link]

-

ResearchGate. (n.d.). 13C NMR Chemical Shifts. A Single Rule to Determine the Conformation of Calix(4)arenes. Available at: [Link]

-

ResearchGate. (n.d.). Isolation and X-ray crystal structure of a stable calixarene monohemiketal. Available at: [Link]

-

ResearchGate. (n.d.). N-methylene signals of the 1 H NMR spectrum of compound 1a (C 6 D 6 ). Available at: [Link]

-

SpectraBase. (n.d.). Calixa[1]rene - Optional[13C NMR] - Spectrum. Available at: [Link]com/spectrum/1Lez8QIrjCj)

Sources

basic principles of calixarene chemistry.

The basic principles of calixarene chemistry are rooted in a simple yet powerful concept: the creation of a molecular container with tunable properties. Through straightforward synthesis and versatile functionalization, calixarenes can be engineered into highly specific hosts for a multitude of guest molecules. This capability is particularly impactful in drug development, where calixarenes offer innovative solutions to long-standing challenges in drug solubility, stability, and targeted delivery. As research continues, the development of "smart" calixarene-based systems that respond to multiple biological stimuli will further solidify their role as indispensable tools in modern medicine and materials science. [8]

References

-

Understanding Calixarenes: Structure & Uses. (n.d.). Scribd. Retrieved from [Link]

-

Calixarene. (2023, November 27). In Wikipedia. Retrieved from [Link]

- Harrowfield, J. M., Ogden, M. I., Richmond, W. R., & White, A. H. (1991). Synthesis, Structures, and Conformational Characteristics of Calixarene Monoanions and Dianions. Journal of the American Chemical Society, 113(1), 36-43.

- Neri, P., Geraci, C., & Piattelli, M. (2017). Recent Advances in Synthesis and Applications of Calixarene Derivatives Endowed with Anticancer Activity. Molecules, 22(1), 123.

- Thakur, A., Kumar, A., & Singh, B. (2020). Calixarenes and their Relevance in Anticancer Drug Development. Current Organic Chemistry, 24(13), 1466-1481.

-

Zadmard, R., & Rofouei, M. K. (2019). Highly functionalized calixa[6]renes via multicomponent reactions: synthesis and recognition properties. RSC Advances, 9(35), 20237-20258.

- Akkem, Y., & Yilmaz, M. (2017). Calixarene: A Versatile Material for Drug Design and Applications. Current Pharmaceutical Design, 23(16), 2377-2388.

- Pérez-Villanueva, M., & García-González, M. B. (2019). Calixarenes: Generalities and Their Role in Improving the Solubility, Biocompatibility, Stability, Bioavailability, Detection, and Transport of Biomolecules. Molecules, 24(5), 951.

- Nimse, S. B., & Kim, T. (2013). Applications of calixarenes in cancer chemotherapy: facts and perspectives. Journal of Cancer Research and Therapeutics, 9(3), 366-372.

-

Kurniawan, Y. S., & Lee, M. (2021). (a) The structures of calix[n]arenes and (b) the conformations of calixa[6]rene. ResearchGate. Retrieved from [Link]

- Sharma, S., & Kumar, S. (2022).

- Zadmard, R., Hokmabadi, F., Jalali, M. R., & Akbarzadeh, A. (2020). Recent progress to construct calixarene-based polymers using covalent bonds: synthesis and applications. RSC Advances, 10(56), 33941-33968.

- Agrawal, Y. K., & Srivastava, P. (2007). Design and synthesis of calixarene. Journal of Scientific & Industrial Research, 66, 359-374.

-

Calixarene. (2024, September 23). Alchetron. Retrieved from [Link]

- Zhang, Y., & Liu, Y. (2020). Host-Guest Chemistry in Supramolecular Theranostics.

-

IUPAC. (1995). calixarenes (C00783). In IUPAC Compendium of Chemical Terminology. Retrieved from [Link]

- Rebek, J., Jr. (2000). Host–guest chemistry of calixarene capsules.

-

Calixarenes. (n.d.). DAV University. Retrieved from [Link]

- Nimse, S. B., & Song, K. S. (2014). Host–Guest Chemistry of Calixarene Capsules. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 78(1-4), 1-13.

-

Host–guest chemistry. (2023, December 1). In Wikipedia. Retrieved from [Link]

Sources

- 1. Recent progress to construct calixarene-based polymers using covalent bonds: synthesis and applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05707J [pubs.rsc.org]

- 2. Calixarene - Wikipedia [en.wikipedia.org]

- 3. alchetron.com [alchetron.com]

- 4. scribd.com [scribd.com]

- 5. Host–guest chemistry - Wikipedia [en.wikipedia.org]

- 6. Recent Advances in Synthesis and Applications of Calixarene Derivatives Endowed with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Calixarenes: Generalities and Their Role in Improving the Solubility, Biocompatibility, Stability, Bioavailability, Detection, and Transport of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Applications of calixarenes in cancer chemotherapy: facts and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. lifechemicals.com [lifechemicals.com]

- 12. Highly functionalized calix[4]arenes via multicomponent reactions: synthesis and recognition properties - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03354H [pubs.rsc.org]

- 13. davuniversity.org [davuniversity.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Calixarene: A Versatile Material for Drug Design and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Host-Guest Chemistry in Supramolecular Theranostics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

conformational analysis of p-Isopropylcalix-6-arene

Introduction: The Dynamic World of Calix[1]arenes

Calix[n]arenes are cyclic oligomers formed from the condensation of phenols and formaldehyde. The number 'n' denotes the quantity of phenolic units, with calix[1]arenes possessing a six-unit macrocyclic ring.[1][2] This larger ring size, compared to the more extensively studied calix[3]arenes, imparts significant conformational flexibility.[2][4] The rotation of the phenolic units around the bonds connecting the methylene bridges gives rise to a multitude of conformational isomers.[5] The specific conformer adopted is not static; it is a dynamic equilibrium influenced by factors such as solvent, temperature, and guest binding.[5][6]

The p-isopropyl groups on the "upper rim" and the hydroxyl groups on the "lower rim" are not merely decorative. The bulky isopropyl groups can sterically hinder free rotation, influencing the energy barriers between conformers, while the lower-rim hydroxyls form a crucial network of intramolecular hydrogen bonds that stabilize certain conformations.[5] A thorough conformational analysis is therefore essential for designing and predicting the host-guest chemistry of p-isopropylcalix[1]arene.

The Conformational Landscape of Calix[1]arene

Due to the multiple rotational possibilities of its six phenolic units, p-isopropylcalix[1]arene can exist in several distinct conformations. While many are theoretically possible, a few key isomers dominate its structural chemistry, closely mirroring the behavior of the extensively studied p-tert-butylcalix[1]arene.[2][3][4]

-

Cone Conformation : Characterized by all six hydroxyl groups pointing in the same direction, forming a distinct "cone" or "chalice" shape. This conformation is often stabilized by a circular array of intramolecular hydrogen bonds among the lower-rim hydroxyl groups.[5]

-

Partial Cone (paco) : One phenolic unit is inverted relative to the other five.

-

1,2-Alternate : Two adjacent phenolic units are inverted.

-

1,3-Alternate : Two phenolic units at positions 1 and 3 are inverted.

-

1,4-Alternate : Two phenolic units at positions 1 and 4 are inverted.

-

1,2,3-Alternate : Three adjacent phenolic units are inverted. This conformation is often favored in the presence of solvents capable of forming hydrogen bonds.[2][3]

-

Pinched Cone (pico) : A C₂-symmetric conformer where two opposing phenyl rings are tilted towards the cavity interior, creating two smaller sub-cavities. This is often the most stable conformation in the solid state when crystallized from non-hydrogen-bonding solvents.[2][3][7]

-

Winged Cone : A conformation featuring four perpendicular phenyl rings and two at the 1,4-positions lying nearly flat. Initially suggested based on solution NMR, this conformation has also been observed in the solid state under specific guest encapsulation conditions.[2][3]

The following diagram illustrates the relationship between some of these key conformers through phenolic ring inversion.

Caption: Interconversion pathways between major calix[1]arene conformers.

Core Methodologies for Conformational Elucidation

A multi-faceted approach combining solution-state, solid-state, and computational methods is required for a complete and reliable conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Picture

NMR spectroscopy is the most powerful tool for studying the conformation and dynamics of calixarenes in solution.[1] At room temperature, the interconversion between conformers is often fast on the NMR timescale, resulting in a time-averaged spectrum that can obscure the true structural details. Therefore, variable-temperature (VT) NMR is indispensable.

Causality Behind VT-NMR: By lowering the temperature, the rate of conformational exchange (phenolic ring inversion) is reduced. When the exchange rate becomes slower than the NMR timescale, the spectrum "freezes out," and distinct signals for each proton and carbon in the co-existing conformers can be resolved. The temperature at which signals broaden and merge is the coalescence temperature (Tc), which can be used to calculate the free energy of activation (ΔG‡) for the conformational inversion process.[8]

Experimental Protocol: Variable-Temperature ¹H NMR Analysis

-

Sample Preparation (Self-Validating System):

-

Dissolve 5-10 mg of p-isopropylcalix[1]arene in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂, Toluene-d₈).

-

Causality: The choice of solvent is critical. Non-hydrogen-bonding solvents like CDCl₃ tend to favor conformers stabilized by intramolecular hydrogen bonds (e.g., pinched cone), while hydrogen-bonding solvents (e.g., DMSO-d₆) can compete for these interactions, potentially favoring other conformers like the 1,2,3-alternate.[2][9]

-

Filter the solution through a small plug of glass wool into a high-quality NMR tube to remove any particulate matter.

-

Trustworthiness: Ensure the solvent is anhydrous. Trace amounts of water can significantly alter the hydrogen-bonding network and thus the conformational equilibrium.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K). Note the chemical shifts and multiplicities of the aromatic (Ar-H), methylene bridge (Ar-CH₂-Ar), and isopropyl [-CH(CH₃)₂] protons. A sharp singlet for the methylene protons often indicates rapid conformational exchange.

-

Begin cooling the sample in decrements of 10-20 K. Allow the sample to equilibrate for at least 5-10 minutes at each new temperature before acquisition.

-

Acquire a spectrum at each temperature, carefully observing changes in chemical shifts, line broadening, and the appearance of new signals.

-

Continue cooling until no further significant changes are observed in the spectrum or until the solvent freezing point is approached. This is the "slow-exchange" regime.

-

-

Data Interpretation:

-

Methylene Bridge Protons (Ar-CH₂-Ar): This region is highly diagnostic. In a rigid cone or pinched-cone conformation, the two protons of the methylene bridge are diastereotopic (one axial, one equatorial) and typically appear as a pair of doublets with a large geminal coupling constant (J ≈ 12-16 Hz).[1] The chemical shift difference (Δδ) between these protons is a key indicator of conformation.

-

Aromatic Protons (Ar-H): The symmetry of the conformer is reflected in the number of distinct aromatic signals. A highly symmetric conformer will show fewer signals than a less symmetric one.

-

Isopropyl Protons [-CH(CH₃)₂]: The number of signals for the methine and methyl groups also reflects the overall molecular symmetry.

-

Table 1: Representative ¹H NMR Data for Calix[1]arene Conformers (in CDCl₃) (Data based on analogous p-tert-butylcalix[1]arene systems)

| Conformer | Symmetry | Ar-CH₂-Ar Protons | Aromatic Protons | Key Feature |

| Fast Exchange | Time-Averaged | Sharp singlet (~3.9 ppm) | Single sharp singlet | Indicates rapid inversion at room temp. |

| Pinched Cone | C₂ᵥ | Multiple pairs of doublets | Multiple distinct signals | Complex spectrum reflecting lower symmetry. |

| 1,2,3-Alternate | Cₛ | Multiple pairs of doublets | Multiple distinct signals | Characteristic pattern distinct from pinched cone. |

The workflow for this synergistic analysis is visualized below.

Caption: Synergistic workflow combining experimental and computational methods.

X-ray Crystallography: The Definitive Solid-State Structure

While NMR reveals the dynamic behavior in solution, single-crystal X-ray diffraction provides an unambiguous, static picture of the molecule's conformation in the solid state.[7][10]

Causality Behind Crystallization: The conformation observed in a crystal is the one that achieves the most stable packing in the crystal lattice, which may or may not be the most stable conformer in solution. Guest molecules (solvents) are often included in the crystal structure and can play a decisive role in dictating the observed conformation.[6] For instance, p-tert-butylcalix[1]arene often crystallizes in a pinched-cone conformation from non-polar solvents but adopts a 1,2,3-alternate conformation from hydrogen-bonding solvents like DMSO.[2][3][9]

Experimental Protocol: Single Crystal Growth and Analysis

-

Crystal Growth (Self-Validating System):

-

Dissolve the purified p-isopropylcalix[1]arene in a minimal amount of a suitable solvent (e.g., chloroform, toluene, or a mixture like chloroform/methanol).

-

Trustworthiness: Use high-purity, dry solvents. The presence of impurities or water can inhibit crystal growth or lead to poor-quality crystals.

-

Employ a slow evaporation or solvent diffusion technique. Place the solution in a small vial, cover it with parafilm, and pierce a few small holes. Allow the solvent to evaporate slowly over several days to weeks at a constant temperature.

-

Alternatively, use a liquid-liquid diffusion method by carefully layering a poor solvent (e.g., hexane) on top of a solution of the calixarene in a good solvent (e.g., dichloromethane).

-

Causality: Slow crystal growth is essential. Rapid precipitation traps defects and solvent molecules disorderly, leading to amorphous material or poorly diffracting crystals. Slow growth allows the molecules to arrange themselves into a well-ordered, low-energy lattice.

-

-

Data Collection and Structure Refinement:

-

Carefully select a single, well-formed crystal under a microscope and mount it on a goniometer.

-

Collect diffraction data using a single-crystal X-ray diffractometer.

-

Process the data and solve the structure using appropriate software (e.g., SHELX).

-

Refine the structure to obtain precise atomic coordinates, bond lengths, bond angles, and torsion angles.

-

Computational Modeling: Energetics and Theoretical Insight

Computational chemistry, particularly Density Functional Theory (DFT), provides invaluable insights into the relative stabilities of different conformers and the energy barriers for their interconversion.[5][11]

Causality Behind DFT Calculations: DFT methods can calculate the electronic energy of a given molecular geometry. By optimizing the geometry of each possible conformer (cone, pinched cone, etc.), one can determine their relative energies in the gas phase. The conformer with the lowest calculated energy is predicted to be the most stable.[2][3] For p-tert-butylcalix[1]arene, calculations have shown the pinched cone to be the most stable conformer in the gas phase by a significant margin, primarily due to its ability to form six intramolecular hydrogen bonds.[2][3]

Workflow: DFT-Based Conformational Energy Analysis

-

Structure Generation: Build initial 3D structures for all plausible conformers of p-isopropylcalix[1]arene.

-

Geometry Optimization: Perform a full geometry optimization for each conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)). This finds the lowest energy structure for each conformational isomer.

-

Frequency Calculation: Perform a frequency calculation on each optimized structure to confirm it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

-

Energy Comparison: Compare the relative energies (ΔE) or Gibbs free energies (ΔG) of the conformers to predict their relative populations according to the Boltzmann distribution.

Table 2: Theoretical Relative Energies of p-tert-Butylcalix[1]arene Conformers (Gas Phase) (Data from DFT calculations, serving as a model for the isopropyl analogue)[2][3]

| Conformer | Relative Energy (kcal/mol) | Key Stabilizing Feature |

| Pinched Cone | 0.0 (Reference) | Six intramolecular H-bonds |

| 1,2,3-Alternate | +11.8 | Two sets of three H-bonds |

| Winged Cone | +15.9 | Fewer H-bonds, potential strain |

Conclusion: A Unified Model of Conformational Behavior

The conformational analysis of p-isopropylcalix[1]arene is not a task for a single technique but requires the synthesis of data from NMR, X-ray crystallography, and computational modeling. NMR reveals a dynamic equilibrium in solution, where multiple conformers interconvert rapidly at room temperature but can be "frozen out" at low temperatures. X-ray crystallography provides definitive proof of specific conformations in the solid state, highlighting the profound influence of solvent and crystal packing forces. Finally, computational modeling quantifies the intrinsic stability of each conformer, explaining the experimental observations on an energetic basis.

For the researcher or drug development professional, this understanding is critical. The shape of the calixarene cavity, its flexibility, and the orientation of its functional groups—all dictated by its conformation—determine its ability to bind specific guests, catalyze reactions, or deliver therapeutic agents. By mastering these analytical techniques, one can unlock the full potential of this versatile supramolecular scaffold.

References

-

Martins, F., da Silva Maia, A. F., de Fátima, Â., & Doriguetto, A. C. (2017). Winged-Cone Conformation in Hexa-p-tert-butylcalix[1]arene Driven by the Unusually Strong Guest Encapsulation. ACS Omega, 2(8), 5037–5046. [Link]

-

Neri, P., Geraci, C., & Piattelli, M. (1993). Pinched-cone Calix[1]arene. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 15(3), 209–215. [Link]

-

Gokel, G. W. (Ed.). (2001). Conformations of calix[1]arene: cone, a partial cone, [(1,2), (1,3), (1,4)]-alternate, [(1,2,3), (1,2,4), (1,3,5)]-alternate. Comprehensive Supramolecular Chemistry. [Link]

-

Martins, F., da Silva Maia, A. F., de Fátima, Â., & Doriguetto, A. C. (2017). Winged-Cone Conformation in Hexa-p-tert-butylcalix[1]arene Driven by the Unusually Strong Guest Encapsulation. ACS Omega. [Link]

-

Neri, P., Rocco, C., Consoli, G. M. L., & Piattelli, M. (1993). Conformational isomerism of calix[1]arenes: isolation of two conformational isomers of the 1,2-bis(p-tert-butylbenzyl) ether of p-tert-butylcalix[1]arene. The Journal of Organic Chemistry, 58(24), 6535–6537. [Link]

-

Sgarlata, C., D'Agostino, S., & Arena, G. (2023). NMR Analyses of 1,3-Bridged Calix[3]arene Conformations. ChemRxiv. [Link]

-

Sgarlata, C., D'Agostino, S., & Arena, G. (2023). Experimental and Computational NMR Strategies to Identify Constrained Conformers of Modified Calix[3]arenes. ChemRxiv. [Link]

-

Lesinska, U., & Lesinski, J. (2021). Association Complexes of Calix[1]arenes with Amino Acids Explained by Energy-Partitioning Methods. International Journal of Molecular Sciences, 22(16), 8887. [Link]

-

Kurniawan, Y. S., P, K. T. A., Ohto, K., & Jumina, J. (2021). The conformational isomers of calixarenes; a) cone, b) partial cone, c) 1,2-alternate, d) 1,3-alternate. A Review on Calixarene Fluorescent Chemosensor Agents for Various Analytes. [Link]

-

Steed, J. W., & Atwood, J. L. (2000). Synthesis, structures, and conformational characteristics of calixarene monoanions and dianions. Inorganic Chemistry, 39(12), 2544–2555. [Link]

-

Jaime, C., de Mendoza, J., Prados, P., Nieto, P. M., & Sanchez, C. (1991). Carbon-13 NMR chemical shifts. A single rule to determine the conformation of calix[3]arenes. The Journal of Organic Chemistry, 56(10), 3372–3376. [Link]

-

Neri, P., Geraci, C., & Piattelli, M. (1993). Pinched-cone Calix[1]arene: New Synthesis of p-(1,1,3,3-tetramethylbutyl)calix[1]arene. Structure of its 1:3 Complex with Chloroform. ResearchGate. [Link]

-

Cisnetti, F., & Buhl, M. (2012). Computational Analysis of a Zn-Bound Tris(imidazolyl) Calix[1]arene Aqua Complex: Toward Incorporating Second-Coordination Sphere Effects into Carbonic Anhydrase Biomimetics. ResearchGate. [Link]

-

Lesinska, U., & Lesinski, J. (2021). Association Complexes of Calix[1]arenes with Amino Acids Explained by Energy-Partitioning Methods. MDPI. [Link]

-

Ferreira, A. S. D., Ascenso, J. R., Marcos, P. M., Schurhammer, R., Hickey, N., & Geremia, S. (2019). Calixarene-Based lead receptors: an NMR, DFT and X-Ray synergetic approach. Supramolecular Chemistry, 31(10), 653-664. [Link]

-

van der Bekerom, F. L. A., & Reek, J. N. H. (2021). Solution and solid-state structures of dibenzylamino calix[3]arene with complexed solvent molecules. ChemRxiv. [Link]

-

Perrin, M., & Oehler, D. (1989). The conformational properties of calix[3]arenes 1h NMR and molecular mechanics calculations. Journal de Chimie Physique et de Physico-Chimie Biologique, 86, 1211-1216. [Link]

-

Malinska, M., Padija, A., & Rissanen, K. (2022). Insights into molecular recognition from the crystal structures of p-tert-butylcalix[1]arene complexed with different solvents. IUCrJ, 9(Pt 1), 33–44. [Link]

-

Arduini, A., Fanni, S., & Pochini, A. (2023). A Combined Solution and Solid-State Study on the Tautomerism of an Azocalix[3]arene Chromoionophore. MDPI. [Link]

-

Kanamathareddy, S., & Gutsche, C. D. (1997). Synthesis and conformational properties of calix[1]arenes bridged on the lower rim: self-anchored rotaxanes. Journal of the American Chemical Society, 119(17), 3991-3999. [Link]

-

Kumar, S., & Singh, H. (2007). Unusual conformations of 1,3-dialkoxythiacalix[3]arenes in the solid state. ResearchGate. [Link]

-

Gutsche, C. D., & Lin, L.-G. (1986). p-tert-BUTYLCALIX[1]ARENE. Organic Syntheses, 64, 196. [Link]

-

Crowley, P. B. (2020). Protein–Calixarene Complexation: From Recognition to Assembly. Accounts of Chemical Research, 53(9), 1899–1910. [Link]

-

Martinez-Crespo, P., & Perez, E. M. (2016). ¹H NMR spectra of 6 (solvents marked with asterisks) and B) influence of the presence of the cyclo5 stage on the chemical shifts of the calixarene protons. ResearchGate. [Link]

-

Kumar, A. N., & Nayak, S. K. (2018). Investigation of O-Methylation of p-tert-Butylcalix[1]arene using Methyl p-Tosylate. ResearchGate. [Link]

-

Akine, S., Kusama, D., & Nabeshima, T. (2013). Conformational control of electron-rich calix[1]arene skeleton by paraquat recognition. Tetrahedron Letters, 54(3), 263-266. [Link]

-

Kim, J. S., & Suh, I. H. (2001). Conformational Characteristics of p-tert-Butylcalix[1]arene Ethers. Bulletin of the Korean Chemical Society, 22(8), 883-886. [Link]

-

Malinska, M., Beyeh, K., & Rissanen, K. (2021). Conformations of p-tert-Butylcalix[5]arene in Solvated Crystal Structures. Crystal Growth & Design, 21(11), 6432–6442. [Link]

-

Shamsipur, M., & Alizadeh, K. (2006). Chemical structure of p-isopropylcalix[1]arene. ResearchGate. [Link]

-

Parra, M., & Bernès, S. (2006). Synthesis of Novel p-tert-Butylcalix[3]arene Derivative: Structural Characterization of a Methanol Inclusion Compound. Molecules, 11(12), 114-121. [Link]

-

Othman, N., & Abdullah, N. (2013). The Synthesis, Characterization and Properties of Calix (6) arene-Based Polymer. World Academy of Science, Engineering and Technology, International Journal of Chemical, Molecular, Nuclear, Materials and Metallurgical Engineering, 7(10), 856-859. [Link]

-

Khan, I., & Ali, S. (2018). ¹H-NMR spectrum of compound ISO (5,11,17,23-tetrakis(4-isopropylphenyl) azo calix[3]arene). ResearchGate. [Link]

-

Cera, L., & Arduini, A. (2017). Efficient active-template synthesis of calix[1]arene-based oriented pseudorotaxanes and rotaxanes. Organic & Biomolecular Chemistry, 15(34), 7136-7142. [Link]

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 1000 MHz, D₂O, predicted) (HMDB0031446). HMDB. [Link]

-

Asfari, Z., & Vicens, J. (1988). Preparation of Series of Calix[1]arenes and Calix[5]arenes derived from p-n-alkylphenols. Tetrahedron Letters, 29(22), 2659-2660. [Link]

-

Cera, L., & Arduini, A. (2020). Synthesis and Characterization of a Two-Station Two-Gate Calix[1]arene-Based[7]Catenane. Molecules, 25(21), 5171. [Link]

-

Cera, L. (2018). Heteroditopic Calix[1]arene Based Intervowen and Interlocked Molecular Devices. University of Bologna. [Link]

-

Reich, H. J. (n.d.). ¹H NMR Chemical Shifts. Organic Chemistry Data. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Winged-Cone Conformation in Hexa-p-tert-butylcalix[6]arene Driven by the Unusually Strong Guest Encapsulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Association Complexes of Calix[6]arenes with Amino Acids Explained by Energy-Partitioning Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insights into molecular recognition from the crystal structures of p-tert-butylcalix[6]arene complexed with different solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ovid.com [ovid.com]

- 8. Synthesis, structures, and conformational characteristics of calixarene monoanions and dianions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Navigating the Solution Behavior of p-Isopropylcalixarene: An In-depth Technical Guide

Navigating the Solution Behavior of p-Isopropylcalix[1]arene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Importance of Calixarene Solubility

Calixarenes, a class of macrocyclic compounds formed from the condensation of phenols and formaldehyde, have garnered significant attention in supramolecular chemistry and various applied fields. Their unique basket-like structure allows for the encapsulation of guest molecules, making them promising candidates for drug delivery, sensing, and catalysis.[1] Among these, p-isopropylcalix[2]arene, with its six isopropyl-substituted phenolic units, presents a specific set of physicochemical properties that dictate its utility. A fundamental understanding of its solubility in different solvent systems is paramount for its effective application, from synthesis and purification to its use in complex formulations. This guide provides a comprehensive overview of the solubility of p-isopropylcalix[2]arene, delving into the theoretical underpinnings, experimental methodologies for its determination, and a qualitative assessment of its behavior in various solvents.

The Molecular Architecture of p-Isopropylcalix[1]arene and its Influence on Solubility

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. In the case of p-isopropylcalix[2]arene, its distinct molecular features play a crucial role:

-

The Hydrophobic Cavity: The core of the calixarene is a deep, hydrophobic cavity formed by the aromatic rings. This region readily interacts with nonpolar solvent molecules through van der Waals forces.

-

The Hydrophilic Lower Rim: The lower rim of the macrocycle is adorned with hydroxyl groups. These groups can engage in hydrogen bonding with protic and polar aprotic solvents.

-

The Isopropyl Substituents: The para-isopropyl groups on the upper rim significantly enhance the lipophilicity of the molecule, contributing to its solubility in nonpolar organic solvents. These bulky groups also influence the overall conformation of the calixarene, which in turn can affect its interaction with solvent molecules.

The interplay of these features results in an amphiphilic character, albeit with a dominant hydrophobic nature. The solubility of p-isopropylcalix[2]arene is therefore highly dependent on the ability of a solvent to interact favorably with these different regions of the molecule.

Theoretical Framework for Predicting Solubility: The Hansen Solubility Parameters (HSP)

-

δd (Dispersion): Energy from atomic London dispersion forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that "like dissolves like." A solute will be soluble in a solvent if their HSP values are similar. The distance (Ra) between the HSP coordinates of the solute and the solvent in the three-dimensional Hansen space can be calculated, and if this distance is within the interaction radius (R0) of the solute, good solubility is expected.[3][4]

For a researcher seeking to find a suitable solvent for p-isopropylcalix[2]arene, determining its HSP would be a valuable first step. This can be achieved experimentally by testing its solubility in a range of solvents with known HSPs and fitting the data to a sphere in Hansen space.[5][6] Alternatively, group contribution methods can be used to estimate the HSP of the calixarene based on its molecular structure.[7]

Qualitative Solubility Profile of p-Isopropylcalix[1]arene

Based on its molecular structure and drawing analogies from related calixarenes like p-tert-butylcalix[2]arene, a qualitative solubility profile for p-isopropylcalix[2]arene can be inferred.[8][9][10]

| Solvent Class | Predicted Solubility | Rationale |

| Nonpolar Aromatic | High | The aromatic nature of these solvents allows for favorable π-π stacking interactions with the calixarene's aromatic rings. The nonpolar character aligns well with the hydrophobic cavity and isopropyl groups. |

| Chlorinated | Moderate to High | These solvents are relatively nonpolar and can interact well with the hydrophobic portions of the calixarene. Their ability to act as weak hydrogen bond acceptors may offer some interaction with the lower rim hydroxyls. |

| Ethers | Moderate | Ethers can act as hydrogen bond acceptors, interacting with the hydroxyl groups on the lower rim. Their nonpolar alkyl chains can solvate the hydrophobic exterior. |

| Ketones | Moderate | Similar to ethers, ketones are hydrogen bond acceptors. Their polarity is higher, which might lead to slightly better interaction with the lower rim but potentially less favorable interaction with the hydrophobic parts compared to less polar solvents. |

| Alcohols | Low to Moderate | While alcohols can act as both hydrogen bond donors and acceptors, the strong hydrogen bonding network of the solvent itself might hinder effective solvation of the large, predominantly hydrophobic calixarene. Shorter-chain alcohols are generally poorer solvents than longer-chain ones. |

| Alkanes | Low | These solvents can only interact through weak van der Waals forces. While they are compatible with the hydrophobic cavity and isopropyl groups, they cannot effectively solvate the polar lower rim, leading to poor overall solubility. |

| Water | Insoluble | The large hydrophobic surface area of p-isopropylcalix[2]arene makes it practically insoluble in water. To achieve aqueous solubility, calixarenes are typically functionalized with charged groups like sulfonates.[1][11] |

| Polar Aprotic | Variable | Solvents like DMSO and DMF can act as strong hydrogen bond acceptors. Studies on p-tert-butylcalix[2]arene show that it can crystallize with DMSO, indicating significant interaction.[9] However, the high polarity of these solvents might not be ideal for solvating the large nonpolar regions of the molecule. |

Experimental Determination of Solubility: A Step-by-Step Guide

For precise quantitative data, experimental determination of solubility is essential. The "shake-flask" method is a widely accepted and reliable technique for determining the thermodynamic solubility of compounds.[12]

Protocol: Isothermal Shake-Flask Method

-

Preparation of Saturated Solution:

-

Add an excess amount of crystalline p-isopropylcalix[2]arene to a known volume of the desired solvent in a sealed vial. The presence of excess solid is crucial to ensure that equilibrium is reached.

-

Agitate the vials at a constant temperature using a shaker or a magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibrium may need to be determined empirically.

-

-

Phase Separation:

-

Allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to sediment.

-

Alternatively, centrifuge the vials to accelerate the separation of the solid and liquid phases.

-

-

Sampling and Analysis:

-

Carefully withdraw a known volume of the clear supernatant. It is critical to avoid aspirating any solid particles. Filtration through a solvent-compatible syringe filter (e.g., PTFE) is recommended.

-

Quantify the concentration of p-isopropylcalix[2]arene in the supernatant using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method.[13][14] A calibration curve prepared with known concentrations of the calixarene in the same solvent is required for accurate quantification.

-

-

Data Reporting:

-

Express the solubility as mass per unit volume (e.g., mg/mL) or as molarity (mol/L) at the specified temperature.

-

Diagram: Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of p-isopropylcalix[2]arene.

Factors Influencing Solubility Measurements

Several factors can influence the measured solubility of p-isopropylcalix[2]arene, and researchers should be mindful of these to ensure accurate and reproducible results:

-

Purity of the Calixarene: The presence of impurities, such as linear oligomers or calixarenes of different ring sizes, can affect the measured solubility. It is essential to use highly purified material.

-

Crystalline Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities. It is important to characterize the solid phase in equilibrium with the saturated solution.

-

Temperature: Solubility is generally temperature-dependent. Therefore, precise temperature control during the experiment is crucial.

-

pH of the Medium: For ionizable compounds, pH plays a significant role. While p-isopropylcalix[2]arene is not strongly acidic, in basic media, deprotonation of the phenolic hydroxyls can occur, leading to increased solubility in polar solvents.[1]

Conclusion and Future Directions

The solubility of p-isopropylcalix[2]arene is a critical parameter that dictates its utility in various scientific and industrial applications. While a comprehensive quantitative dataset is currently lacking in the literature, an understanding of its molecular structure and the application of theoretical frameworks like Hansen Solubility Parameters can guide the selection of appropriate solvents. For researchers and drug development professionals, the experimental determination of solubility using robust methods like the shake-flask technique is highly recommended to obtain precise data for their specific applications. Future research efforts should focus on systematically measuring the solubility of p-isopropylcalix[2]arene in a wide array of organic solvents and at different temperatures to build a publicly available, quantitative database. Such data would be invaluable for accelerating the application of this versatile macrocycle.

References

-

Selection of solvents based on Hansen solubility parameters for calix[8]arene acetic-acid derivatives as extractants of metal ions. (2022). ResearchGate. [Link]

-

Effect of alkyl substituents on extraction properties and solubility of calix[8]arene dialkylphosphine oxides. (2025). ResearchGate. [Link]

-

Experimental and Computational Approaches to the Study of Macrocycle Conformations in Solution. (n.d.). Royal Society of Chemistry. [Link]

-

Insights into molecular recognition from the crystal structures of p-tert-butylcalix[2]arene complexed with different solvents. (n.d.). National Institutes of Health. [Link]

-

Macrocycles in Drug Discovery: Learning from the Past for the Future. (2023). DiVA portal. [Link]

-

Substituent Effects on the Inclusion of 1-Alkyl-6-alkoxy-quinolinium in 4-Sulfonatocalix[n]arenes. (n.d.). ACS Omega. [Link]

-

Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). ResearchGate. [Link]

-

solubility experimental methods.pptx. (n.d.). SlideShare. [Link]

-

DMSO solvates of tert-butylcalix[2]arene and related multisolvent structures. (n.d.). IUCr Journals. [Link]

-

Lower-Rim Substituted Calixarenes and Their Applications. (n.d.). National Institutes of Health. [Link]

-

A Bayesian approach to predict solubility parameters. (n.d.). ChemRxiv. [Link]

-

Pencil and Paper Estimation of Hansen Solubility Parameters. (n.d.). National Institutes of Health. [Link]

-

Calixarenes: Generalities and Their Role in Improving the Solubility, Biocompatibility, Stability, Bioavailability, Detection, and Transport of Biomolecules. (n.d.). MDPI. [Link]

-

Three-dimensional Hansen Solubility Parameters as Predictors of Miscibility in Cocrystal Formation. (n.d.). SciSpace. [Link]

-

Calixarenes. (2018). ResearchGate. [Link]

-

Revisiting Hansen Solubility Parameters by Including Thermodynamics. (n.d.). National Institutes of Health. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. diva-portal.org [diva-portal.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Revisiting Hansen Solubility Parameters by Including Thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Insights into molecular recognition from the crystal structures of p-tert-butylcalix[6]arene complexed with different solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.iucr.org [journals.iucr.org]

- 10. researchgate.net [researchgate.net]

- 11. Lower-Rim Substituted Calixarenes and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. lifechemicals.com [lifechemicals.com]

- 14. solubility experimental methods.pptx [slideshare.net]

A Technical Guide to the Spectroscopic Characterization of p-Isopropylcalixarene

A Technical Guide to the Spectroscopic Characterization of p-Isopropylcalix[1]arene

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for p-isopropylcalix[1]arene, a macrocyclic compound of significant interest in supramolecular chemistry, host-guest chemistry, and drug delivery systems. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of this molecule through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques.

Molecular Structure and its Influence on Spectroscopic Data

The structure of p-isopropylcalix[1]arene consists of six p-isopropylphenol units linked by methylene bridges, forming a cup-shaped macrocycle. This unique architecture, with its defined upper and lower rims and a central annulus, dictates its spectroscopic characteristics. The molecule's conformational flexibility, particularly the orientation of the phenolic units, can significantly influence the observed spectra, especially in NMR.

Figure 1: A conceptual diagram of the p-isopropylcalix[1]arene structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure and conformation of calixarenes.

¹H NMR Spectroscopy

The ¹H NMR spectrum of p-isopropylcalix[1]arene is expected to show distinct signals for the aromatic protons, the methylene bridge protons, the hydroxyl protons, and the protons of the isopropyl groups. The chemical shifts can vary depending on the conformation (e.g., cone, partial cone, 1,2-alternate, etc.). In the common "cone" conformation, all the isopropyl groups point away from the annulus.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for p-Isopropylcalix[1]arene

| Proton Type | Predicted δ (ppm) | Multiplicity | Notes |

| Hydroxyl (-OH) | ~10.4 | Singlet | The chemical shift is highly dependent on solvent and temperature due to hydrogen bonding. |

| Aromatic (Ar-H) | ~7.1 | Singlet | In a symmetrical cone conformation, all aromatic protons are chemically equivalent. |

| Methylene Bridge (-CH₂-) | ~3.9 | Singlet | The methylene protons often appear as a singlet at room temperature due to rapid conformational changes. At lower temperatures, this can resolve into a pair of doublets. |

| Isopropyl Methine (-CH) | ~2.8 - 3.0 | Septet | |

| Isopropyl Methyl (-CH₃) | ~1.2 | Doublet |

Causality Behind Experimental Choices:

-

Solvent Selection: Chloroform-d (CDCl₃) is a common solvent for calixarene NMR as it is relatively non-polar and does not significantly interfere with the hydroxyl proton signals. For studying hydrogen bonding, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

-

Temperature Studies: Variable temperature (VT) NMR is crucial for studying the conformational dynamics of calix[1]arenes. At low temperatures, the interconversion between different conformers can be slowed, leading to the resolution of distinct signals for non-equivalent protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the symmetry of the cone conformer, a relatively simple spectrum is expected.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for p-Isopropylcalix[1]arene

| Carbon Type | Predicted δ (ppm) | Notes |

| Aromatic C-OH | ~145-150 | |

| Aromatic C-CH | ~130-135 | |

| Aromatic C-CH₂ | ~125-130 | |

| Aromatic C-isopropyl | ~140-145 | |

| Methylene Bridge (-CH₂-) | ~30-35 | The chemical shift of the methylene bridge is a key indicator of conformation in calixarenes.[3] |

| Isopropyl Methine (-CH) | ~33-35 | |

| Isopropyl Methyl (-CH₃) | ~23-25 |

Self-Validating System in NMR:

The combination of ¹H and ¹³C NMR, along with 2D techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provides a self-validating system. For instance, a COSY spectrum would show the coupling between the isopropyl methine proton and the methyl protons, confirming their connectivity. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, confirming the assignments in both spectra.

Figure 2: A simplified workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of p-isopropylcalix[1]arene is expected to be dominated by absorptions from the hydroxyl, aromatic, and alkyl moieties.

Table 3: Predicted IR Absorption Bands for p-Isopropylcalix[1]arene

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch | 3100 - 3400 | Strong, Broad | The broadness is due to extensive intramolecular hydrogen bonding along the lower rim. |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | |

| Aliphatic C-H Stretch | 2850 - 2970 | Strong | From the isopropyl and methylene bridge groups. |

| Aromatic C=C Stretch | 1500 - 1600 | Medium | |

| C-O Stretch | 1180 - 1250 | Strong |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: A small amount of the solid p-isopropylcalix[1]arene is finely ground with potassium bromide (KBr) powder.

-

Pellet Formation: The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.

This method is standard for solid samples and provides high-quality spectra.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the fragmentation pattern of the molecule. Electrospray ionization (ESI) is a suitable technique for analyzing calixarenes.

Predicted Mass Spectrum:

The molecular formula of p-isopropylcalix[1]arene is C₆₀H₇₂O₆. The calculated monoisotopic mass is approximately 900.53 g/mol .

-

Molecular Ion Peak ([M+H]⁺): In positive ion mode ESI-MS, the most prominent peak is expected to be the protonated molecule at m/z ≈ 901.5.

-

Adducts: It is common to observe adducts with alkali metal ions, such as [M+Na]⁺ (m/z ≈ 923.5) and [M+K]⁺ (m/z ≈ 939.5), if trace amounts of these salts are present.

-

Fragmentation: Fragmentation of calixarenes is not always extensive under soft ionization conditions like ESI. If fragmentation does occur, it may involve the loss of isopropyl groups or cleavage of the macrocyclic ring.

Experimental Protocol for ESI-MS:

-

Sample Preparation: A dilute solution of p-isopropylcalix[1]arene is prepared in a suitable solvent such as methanol or acetonitrile.

-

Infusion: The solution is infused into the ESI source of the mass spectrometer at a constant flow rate.

-

Data Acquisition: The mass spectrum is acquired in the positive ion mode over a suitable mass range (e.g., m/z 500-1500).

Conclusion

The spectroscopic characterization of p-isopropylcalix[1]arene relies on a synergistic application of NMR, IR, and MS techniques. While a complete, publicly available experimental dataset remains elusive, the analysis of its structural components and comparison with closely related analogues allows for a detailed and accurate prediction of its spectroscopic signatures. This guide provides a foundational understanding for researchers working with this important macrocycle, enabling them to confidently identify and characterize it in their experimental work.

References

-

Gutsche, C. D.; Dhawan, B.; Leonis, M.; Stewart, D. p-tert-BUTYLCALIX[1]ARENE. Org. Synth.1989 , 68, 238.

-

Gutsche, C. D.; Dhawan, B.; No, K. H.; Muthukrishnan, R. Calixarenes. 4. The synthesis, characterization, and properties of the calixarenes from p-tert-butylphenol. J. Am. Chem. Soc.1981 , 103 (13), 3782–3792. [Link][4]

-

The synthesis and characterization of giant Calixarenes. Nat. Commun.2019 , 10, 178. [Link][2][5]

-

Gutsche, C. D.; Levine, J. A.; Sujeeth, P. K. Calixarenes. 17. Functionalized calixarenes: the Claisen rearrangement route. J. Org. Chem.1985 , 50 (26), 5802–5806. [Link][6]

-

van Loon, J.-D.; Arduini, A.; Coppi, L.; Verboom, W.; Pochini, A.; Ungaro, R.; Harkema, S.; Reinhoudt, D. N. Selective Functionalization of Calix[l]arenes at the Upper Rim. J. Org. Chem.1990 , 55 (22), 5639–5646. [Link][7]

-

Thermodynamic Study of the Complexation of p-Isopropylcalix[1]arene with Cs Cation in Dimethylsulfoxide-Acetonitrile Binary Media. Molecules2011 , 16 (9), 8130-8142. [Link][8]

- Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005.

- Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds. John Wiley & Sons, 2005.

- Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy. Cengage Learning, 2014.

- Jaime, C.; de Mendoza, J.; Prados, P.; Nieto, P. M.; Sanchez, C. 13C NMR Chemical Shifts. A Single Rule to Determine the Conformation of Calix(4)arenes. J. Org. Chem.1991, 56 (10), 3372–3376.

Sources